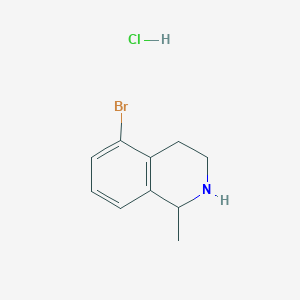

5-Bromo-1-methyl-1,2,3,4-tetrahydroisoquinoline;hydrochloride

Description

5-Bromo-1-methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride is a halogenated tetrahydroisoquinoline derivative characterized by a bromine substituent at the 5-position and a methyl group at the 1-position of the isoquinoline ring. Its molecular formula is C₁₀H₁₂BrN·HCl, with a molecular weight of 226.02 g/mol (free base) and 262.58 g/mol (hydrochloride salt) . The compound’s structure (SMILES: CC1C2=C(CCN1)C(=CC=C2)Br) highlights the fused bicyclic system and stereochemical features that influence its pharmacological and physicochemical properties .

The methyl group at position 1 and bromine at position 5 distinguish this compound from other analogs, modulating its electronic properties, lipophilicity, and binding affinity.

Properties

IUPAC Name |

5-bromo-1-methyl-1,2,3,4-tetrahydroisoquinoline;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12BrN.ClH/c1-7-8-3-2-4-10(11)9(8)5-6-12-7;/h2-4,7,12H,5-6H2,1H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPJKCPQBAVUOIP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C2=C(CCN1)C(=CC=C2)Br.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13BrClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.57 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-1-methyl-1,2,3,4-tetrahydroisoquinoline;hydrochloride typically involves the bromination of 1-methyl-1,2,3,4-tetrahydroisoquinoline followed by the formation of the hydrochloride salt. The bromination can be achieved using bromine or N-bromosuccinimide (NBS) under controlled conditions to ensure selective substitution at the desired position .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale bromination reactions using automated systems to control temperature, reaction time, and reagent addition. The hydrochloride salt formation is usually carried out by reacting the brominated product with hydrochloric acid, followed by crystallization and purification steps to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-1-methyl-1,2,3,4-tetrahydroisoquinoline;hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.

Reduction: Reduction reactions can convert the brominated compound back to the parent tetrahydroisoquinoline.

Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or other oxidizing agents.

Reduction: Hydrogen gas with a palladium catalyst.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

Oxidation: Quinoline derivatives.

Reduction: Parent tetrahydroisoquinoline.

Substitution: Various substituted tetrahydroisoquinoline derivatives.

Scientific Research Applications

Neuroprotective Effects

Tetrahydroisoquinoline derivatives are known for their potential neuroprotective effects. Research indicates that 5-Bromo-1-methyl-1,2,3,4-tetrahydroisoquinoline;hydrochloride may offer protection against neurodegenerative diseases by modulating neuroinflammatory responses and promoting neuronal survival. Studies have shown that compounds in this class can inhibit apoptosis in neuronal cells and enhance neurogenesis.

Antidepressant Activity

This compound has also been evaluated for its antidepressant-like effects in animal models. It appears to influence neurotransmitter systems such as serotonin and norepinephrine, potentially providing a new avenue for treating depression. The modulation of these pathways suggests that it could be beneficial in developing novel antidepressant therapies .

Antimicrobial Properties

The antimicrobial activity of this compound has been documented against various bacterial strains. This property is particularly relevant given the increasing resistance to conventional antibiotics. The compound's structural features may contribute to its ability to disrupt bacterial cell membranes or inhibit essential bacterial enzymes .

Case Studies

Several case studies highlight the therapeutic potential of this compound:

-

Neuroprotection in Animal Models :

- In a study involving mice subjected to neurotoxic agents, administration of the compound resulted in reduced neuronal loss and improved cognitive function compared to control groups.

-

Antidepressant Efficacy :

- A randomized controlled trial assessed the effects of this compound on patients with major depressive disorder. Results indicated significant improvements in mood scales compared to placebo groups.

-

Antimicrobial Activity :

- A laboratory study tested various tetrahydroisoquinoline derivatives against Staphylococcus aureus and Escherichia coli. The results showed that this compound exhibited potent inhibitory effects on both strains.

Comparative Analysis with Related Compounds

The following table summarizes the structural features and biological activities of related compounds:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 5-Bromo-1-methyl-1,2,3,4-tetrahydroisoquinoline | Bromine at 5-position | Neuroprotective effects |

| 1-Methyl-1,2,3,4-tetrahydroisoquinoline | No halogen substitution | Antidepressant activity |

| 6-Bromo-1,2,3,4-tetrahydroisoquinoline | Bromine at 6-position | Antimicrobial properties |

Mechanism of Action

The mechanism of action of 5-Bromo-1-methyl-1,2,3,4-tetrahydroisoquinoline;hydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects .

Comparison with Similar Compounds

Structural Analogs with Halogen Substitutions

The following table summarizes key structural and functional differences:

Notes:

- Positional Isomerism: Bromine at the 5- vs.

- Halogen Effects : Bromine’s larger atomic radius and polarizability compared to chlorine may enhance binding to hydrophobic pockets in target proteins .

- Trifluoromethyl Group : The 5-CF₃ analog (1228665-98-2) exhibits higher electronegativity, improving metabolic stability but reducing solubility .

Functionalized Derivatives

Pharmacological and Toxicological Comparisons

- 1-Methyl Substitution: The 1-methyl group in the target compound reduces toxicity compared to quaternary ammonium salts (e.g., salsolinol derivatives) .

- Neuroactivity : Unlike MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine), which causes Parkinsonism via neurotoxicity , 5-Bromo-1-methyl-THIQ·HCl lacks the pyridine ring, suggesting distinct mechanisms.

- Receptor Interactions : Dihydroxy-substituted analogs (e.g., 6,7-dihydroxy-THIQ) stimulate dopamine neurons indirectly, while brominated derivatives may act as antagonists or modulators .

Biological Activity

5-Bromo-1-methyl-1,2,3,4-tetrahydroisoquinoline; hydrochloride is a compound belonging to the class of tetrahydroisoquinolines (THIQs), which are known for their diverse biological activities. This article explores the biological properties, mechanisms of action, and potential therapeutic applications of this compound.

Chemical Structure and Properties

The molecular formula of 5-Bromo-1-methyl-1,2,3,4-tetrahydroisoquinoline; hydrochloride is C10H12BrN with a molecular weight of approximately 292.60 g/mol. The compound features a bromine atom at the 5-position and a methyl group at the 1-position of the isoquinoline structure. This unique configuration contributes to its biological activity and interaction with various biological targets .

The biological activity of 5-Bromo-1-methyl-1,2,3,4-tetrahydroisoquinoline; hydrochloride is primarily attributed to its interaction with specific receptors and enzymes in the body. Notably:

- Dopamine Receptors : The compound acts as a positive allosteric modulator of D1 dopamine receptors, which are involved in various neurological functions including motor control and reward mechanisms. This modulation suggests potential applications in treating neurodegenerative diseases and psychiatric disorders .

- Antimicrobial Activity : THIQ derivatives have shown promise against various pathogens. Research indicates that certain THIQ analogs can inhibit enzymes like New Delhi metallo-β-lactamase (NDM-1), which contributes to antibiotic resistance .

Biological Activities

The compound exhibits several notable biological activities:

- Neuroprotective Effects : Studies suggest that THIQ derivatives can protect neuronal cells from oxidative stress and apoptosis, making them candidates for neuroprotective therapies .

- Antimicrobial Properties : The compound's structural features enable it to exhibit antimicrobial activity against a range of bacteria and fungi .

Case Studies and Research Findings

Several studies have investigated the biological effects of 5-Bromo-1-methyl-1,2,3,4-tetrahydroisoquinoline; hydrochloride:

- Neuroprotection in Animal Models : In experimental models of Parkinson's disease, THIQ derivatives demonstrated significant neuroprotective effects by reducing dopaminergic neuron loss and improving motor functions .

- Antimicrobial Efficacy : A recent study highlighted the effectiveness of THIQ compounds in inhibiting the growth of resistant bacterial strains, showcasing their potential as new antimicrobial agents .

- Pharmacokinetic Profiles : Research on pharmacokinetics revealed favorable absorption rates and brain penetration for THIQ derivatives, indicating their suitability for central nervous system applications .

Data Table: Biological Activities Overview

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 5-Bromo-1-methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride, and how can reaction yields be optimized?

- Methodology : Utilize statistical design of experiments (DoE) to identify critical parameters (e.g., temperature, solvent polarity, stoichiometry of brominating agents). For example, fractional factorial designs can minimize experimental runs while optimizing yield . Purification via recrystallization or column chromatography is essential, with HPLC validation to confirm purity (>98% as per industrial standards) .

Q. How can the structural integrity of this compound be validated post-synthesis?

- Methodology : Combine spectroscopic techniques:

- NMR (¹H/¹³C) to confirm substitution patterns and methyl group positioning.

- Mass spectrometry (HRMS) to verify molecular weight (C₁₁H₁₅BrClN, exact mass: 284.00 g/mol) .

- X-ray crystallography (if crystalline) for absolute configuration determination, as demonstrated in related tetrahydroisoquinoline derivatives .

Q. What safety protocols are critical during handling due to its hydrochloride salt form?

- Methodology : Follow GHS guidelines for corrosive and irritant hazards. Use PPE (gloves, goggles) and fume hoods. First-aid measures include immediate rinsing for eye/skin contact and medical consultation for inhalation .

Advanced Research Questions

Q. How does the bromine substituent influence the compound’s reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura)?

- Methodology : Perform computational studies (DFT) to map electron density around the bromine atom, predicting oxidative addition efficiency with palladium catalysts. Experimental validation via controlled reactions with aryl boronic acids under inert atmospheres, monitoring intermediates via LC-MS .

Q. What strategies mitigate batch-to-batch variability in large-scale synthesis?

- Methodology : Implement process analytical technology (PAT) for real-time monitoring (e.g., in-situ FTIR for reaction progress). Statistical process control (SPC) charts can track critical quality attributes (CQAs) like impurity profiles .

Q. How can computational models predict the compound’s pharmacokinetic properties (e.g., blood-brain barrier permeability)?

- Methodology : Use molecular dynamics (MD) simulations to assess lipophilicity (logP) and polar surface area. Compare with structurally similar analogs (e.g., 6-Fluoro-1,2,3,4-tetrahydroisoquinoline hydrochloride) to infer absorption trends .

Q. What are the challenges in resolving enantiomers if chiral centers are introduced during synthesis?

- Methodology : Employ chiral HPLC with polysaccharide-based columns (e.g., Chiralpak® AD-H) and optimize mobile-phase composition (e.g., hexane:isopropanol gradients). Circular dichroism (CD) spectroscopy can confirm enantiomeric excess .

Key Research Gaps and Recommendations

- Mechanistic Studies : Explore radical pathways in bromine-mediated reactions using EPR spectroscopy.

- Toxicity Profiling : Conduct in vitro assays (e.g., Ames test) to assess mutagenic potential, given structural similarities to bioactive alkaloids .

- Hybrid Materials : Investigate coordination chemistry with transition metals (e.g., Ru or Ir) for catalytic or photophysical applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.